Paclitaxel-d5
Vue d'ensemble
Description
Le Paclitaxel-d5 est une forme deutérée du paclitaxel, un agent chimiothérapeutique bien connu utilisé dans le traitement de divers cancers. Le composé contient cinq atomes de deutérium, qui sont des isotopes de l'hydrogène. Cette modification est principalement utilisée pour faciliter la quantification du paclitaxel dans les échantillons biologiques en utilisant des techniques telles que la chromatographie en phase gazeuse-spectrométrie de masse (GC-MS) ou la chromatographie liquide-spectrométrie de masse (LC-MS) . Le paclitaxel lui-même est dérivé de l'écorce de l'if du Pacifique (Taxus brevifolia) et a été largement utilisé en raison de son efficacité à stabiliser les microtubules et à inhiber la division cellulaire .
Applications De Recherche Scientifique
Paclitaxel-d5 is extensively used in scientific research due to its unique properties. Some of its applications include:
Mécanisme D'action
Target of Action
Paclitaxel-d5 is a deuterium-labeled variant of Paclitaxel . The primary target of Paclitaxel is the microtubule component of the cell’s cytoskeleton . Microtubules are essential for vital interphase and mitotic cellular functions . They play a crucial role in cell division, intracellular transport, and maintaining cell shape .
Mode of Action
Paclitaxel interferes with the normal function of microtubule growth . Unlike drugs like colchicine that cause the depolymerization of microtubules, Paclitaxel has the opposite effect; it hyper-stabilizes their structure . This hyper-stabilization prevents the normal dynamic reorganization of the microtubule network, which is essential for cell division and other cellular functions . As a result, cells are unable to use their cytoskeleton in a flexible manner, leading to cell cycle arrest and cell death .
Biochemical Pathways
Paclitaxel affects multiple biochemical pathways. It induces the expression of several pro-apoptosis mediators and can modulate the activity of anti-apoptosis mediators . It also suppresses the PI3K/Akt pathway, a critical signaling pathway involved in cell survival and proliferation . Furthermore, Paclitaxel can induce various types of cell death, including apoptosis, mitotic catastrophe, senescence, autophagic cell death, and pyroptosis .
Pharmacokinetics
The pharmacokinetics of Paclitaxel have been widely studied . The most widely used dose of Cremophor EL®-diluted Paclitaxel, 175 mg/m² given as a 3-hour infusion, leads to an interstudy median maximum concentration (Cmax) of 5.1 µmol/L, clearance (CL) of 12.0 L/h/m², and time of Paclitaxel plasma concentration above 0.05 µmol/L of 23.8 hours . The pharmacokinetics of the newer nanoparticle albumin-bound (nab-) paclitaxel formulation, such as this compound, are less well-characterized .
Result of Action
The action of Paclitaxel leads to multiple cellular effects. It suppresses the proliferation of cancer cells by inducing cell cycle arrest and various types of cell death, including mitotic catastrophe . The induction of apoptosis and other forms of cell death results in the elimination of cancer cells . Certain cell-killing mechanisms such as senescence and autophagy can increase resistance to paclitaxel .
Action Environment
The action, efficacy, and stability of Paclitaxel can be influenced by various environmental factors. For instance, the solvent treatment of Paclitaxel can control its morphologies, which may impact its bioavailability . Additionally, the presence of P-glycoprotein, a substance that Paclitaxel is a substrate of, can expel the drug from cells, leading to the development of drug resistance .
Analyse Biochimique
Biochemical Properties
Paclitaxel-d5 interacts with several enzymes, proteins, and other biomolecules. Its primary target is beta-tubulin, a component of microtubules . By binding to beta-tubulin, this compound stabilizes microtubules, preventing their disassembly . This interaction disrupts the normal function of microtubules, leading to cell cycle arrest and apoptosis .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function by disrupting the cell cycle, specifically by inducing cell cycle arrest at both prophase and G1 . It also initiates apoptosis of cancer cells through multiple mechanisms involving p53-dependent and -independent pathways, Bcl-2 family members, cyclin-dependent kinases, and c-Jun N-terminal kinases/stress-activated protein kinases .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It binds to beta-tubulin, stabilizing microtubules and preventing their disassembly . This disrupts the normal function of microtubules, leading to cell cycle arrest and apoptosis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. It has been observed that a brief exposure to low-intensity ultrasound can disrupt the this compound-induced rigid microtubule cytoskeleton, generating this compound bound fragments that undergo degradation .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. For instance, in a study on human tongue squamous cancer cells (SCC-4), the combined treatment of luteolin and this compound improved the cytotoxicity of this compound, and continuous administration of this flavonoid could inhibit tumor growth in an animal model .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized via the cytochrome P450 pathway . Oxidative this compound metabolism occurs via this pathway .
Transport and Distribution
This compound is transported and distributed within cells and tissues. The elimination of this compound is regulated by a wide array of genes involved in metabolism and extracellular transport .
Subcellular Localization
The subcellular localization of this compound and its effects on activity or function are significant. Exposure to ultrasound waves leads to the disassembly of the labeled microtubules and localization of the signals to perinuclear compartments, which are determined to be lysosomes .
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La préparation du paclitaxel-d5 implique l'incorporation d'atomes de deutérium dans la molécule de paclitaxel. Une méthode courante est la réaction d'échange hydrogène-deutérium, où le paclitaxel est traité avec du gaz deutérium en présence d'un catalyseur. Ce processus remplace sélectivement les atomes d'hydrogène par des atomes de deutérium à des positions spécifiques dans la molécule .
Méthodes de production industrielle
La production industrielle du this compound suit des principes similaires, mais à plus grande échelle. Le processus implique généralement l'utilisation de réacteurs à haute pression et de catalyseurs spécialisés pour assurer un échange hydrogène-deutérium efficace. Le produit résultant est ensuite purifié à l'aide de techniques chromatographiques pour atteindre le niveau de deutération souhaité .
Analyse Des Réactions Chimiques
Types de réactions
Le Paclitaxel-d5, comme son homologue non deutéré, subit diverses réactions chimiques, notamment :
Oxydation : le Paclitaxel peut être oxydé pour former des dérivés hydroxylés.
Réduction : les réactions de réduction peuvent convertir le paclitaxel en ses dérivés dihydro.
Substitution : Les réactions de substitution peuvent introduire différents groupes fonctionnels dans la molécule de paclitaxel.
Réactifs et conditions courants
Oxydation : les agents oxydants courants comprennent le peroxyde d'hydrogène et le permanganate de potassium.
Réduction : des agents réducteurs tels que le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont utilisés.
Substitution : Des réactifs comme les halogénoalcanes et les chlorures d'acyle sont utilisés pour les réactions de substitution.
Principaux produits formés
Les principaux produits formés à partir de ces réactions comprennent le paclitaxel hydroxylé, le dihydropaclitaxel et divers dérivés substitués. Ces produits peuvent avoir des propriétés pharmacologiques différentes et sont souvent étudiés pour leurs avantages thérapeutiques potentiels .
Applications de la recherche scientifique
Le this compound est largement utilisé dans la recherche scientifique en raison de ses propriétés uniques. Voici quelques-unes de ses applications :
Industrie : Appliqué dans le développement de nouvelles formulations et systèmes d'administration pour le paclitaxel.
Mécanisme d'action
Le this compound exerce ses effets en stabilisant les microtubules, qui sont des composants essentiels du cytosquelette cellulaire. En favorisant l'assemblage de la tubuline en microtubules et en empêchant leur désassemblage, le this compound perturbe le processus normal de division cellulaire. Cela conduit à l'arrêt du cycle cellulaire et à l'apoptose (mort cellulaire programmée) dans les cellules cancéreuses en division rapide . La principale cible moléculaire du this compound est la sous-unité β-tubuline des microtubules .
Comparaison Avec Des Composés Similaires
Composés similaires
Docétaxel : un autre agent chimiothérapeutique taxane ayant un mécanisme d'action similaire.
Cabazitaxel : Un dérivé semi-synthétique du docétaxel, utilisé dans le traitement du cancer de la prostate.
Épothilones : Une classe d'agents stabilisateurs des microtubules ayant un mécanisme d'action similaire mais des structures chimiques différentes.
Unicité du Paclitaxel-d5
Le this compound est unique en raison de ses atomes de deutérium, qui offrent des avantages distincts dans les applications analytiques. La présence de deutérium permet une quantification et un suivi plus précis du paclitaxel dans les échantillons biologiques, ce qui en fait un outil précieux dans les études pharmacocinétiques et métaboliques .
Activité Biologique
Paclitaxel-d5, a deuterated form of the well-known chemotherapeutic agent paclitaxel, is primarily utilized in research to study the pharmacokinetics and mechanisms of action of paclitaxel without the interference of metabolic processes that can alter the drug's properties. This article delves into the biological activity of this compound, highlighting its mechanisms, efficacy in various cancer types, and relevant case studies.
This compound functions by stabilizing microtubules, which are critical components of the cell's cytoskeleton. This stabilization prevents the normal disassembly of microtubules during cell division, leading to cell cycle arrest at the G2/M phase. The disruption of mitotic spindle formation triggers apoptosis in rapidly dividing cancer cells, making this compound particularly effective against tumors that rely heavily on microtubule dynamics for growth and division .
Key Mechanisms:
- Microtubule Stabilization : this compound enhances tubulin dimer activity and prevents disassembly, leading to mitotic arrest.
- Induction of Apoptosis : Prolonged G2/M arrest activates apoptotic pathways, resulting in programmed cell death .
- Reactive Oxygen Species (ROS) Generation : Treatment with paclitaxel increases ROS levels, contributing to cellular stress and apoptosis .
Pharmacokinetics
The pharmacokinetic profile of this compound is similar to that of its parent compound. It exhibits rapid intravenous absorption with extensive plasma protein binding (approximately 89% to 98%), primarily to albumin. The drug is metabolized in the liver via cytochrome P450 enzymes (CYP2C8 and CYP3A4), with biliary excretion being the primary route for elimination .
Efficacy in Cancer Treatment
This compound has been evaluated in various clinical settings for its efficacy against different types of cancers. Notably, studies have shown its effectiveness in breast cancer, ovarian cancer, and pancreatic cancer.
Case Studies:
- Breast Cancer : A study demonstrated that paclitaxel resistance is mediated by NF-κB signaling pathways. The activation of NF-κB was linked to mesenchymal phenotypes in primary breast cancer cells, indicating a potential mechanism for treatment failure .
- Pancreatic Cancer : Research involving genetically engineered mouse models showed that nab-paclitaxel (a formulation containing paclitaxel) significantly increased gemcitabine efficacy by reducing cytidine deaminase levels, illustrating a synergistic effect that could be relevant for this compound as well .
- Real-World Evidence : A recent study indicated stable laboratory parameters in patients treated with nab-paclitaxel across multiple cycles, suggesting a favorable safety profile and consistent therapeutic response without significant adverse effects .
Comparative Analysis of this compound and Traditional Paclitaxel
Feature | This compound | Traditional Paclitaxel |
---|---|---|
Chemical Structure | Deuterated form | Standard form |
Mechanism | Microtubule stabilization | Microtubule stabilization |
Metabolism | Similar CYP450 metabolism | CYP2C8 and CYP3A4 metabolism |
Clinical Use | Research applications | Broad clinical oncology use |
Resistance Mechanisms | Studied via NF-κB pathways | Various including apoptosis evasion |
Propriétés
IUPAC Name |
[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4,12-diacetyloxy-1,9-dihydroxy-15-[(2R,3S)-2-hydroxy-3-[(2,3,4,5,6-pentadeuteriobenzoyl)amino]-3-phenylpropanoyl]oxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C47H51NO14/c1-25-31(60-43(56)36(52)35(28-16-10-7-11-17-28)48-41(54)29-18-12-8-13-19-29)23-47(57)40(61-42(55)30-20-14-9-15-21-30)38-45(6,32(51)22-33-46(38,24-58-33)62-27(3)50)39(53)37(59-26(2)49)34(25)44(47,4)5/h7-21,31-33,35-38,40,51-52,57H,22-24H2,1-6H3,(H,48,54)/t31-,32-,33+,35-,36+,37+,38-,40-,45+,46-,47+/m0/s1/i8D,12D,13D,18D,19D | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCINICONZNJXQF-JQTCHTAZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C(C(C5=CC=CC=C5)NC(=O)C6=CC=CC=C6)O)O)OC(=O)C7=CC=CC=C7)(CO4)OC(=O)C)O)C)OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C(=O)N[C@@H](C2=CC=CC=C2)[C@H](C(=O)O[C@H]3C[C@]4([C@H]([C@H]5[C@@]([C@H](C[C@@H]6[C@]5(CO6)OC(=O)C)O)(C(=O)[C@@H](C(=C3C)C4(C)C)OC(=O)C)C)OC(=O)C7=CC=CC=C7)O)O)[2H])[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C47H51NO14 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
858.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.